molecular formula C11H9N3O3S B3130517 Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate CAS No. 343374-92-5

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate

Cat. No.: B3130517
CAS No.: 343374-92-5
M. Wt: 263.27 g/mol
InChI Key: OVYIAIYVVQKTAU-UHFFFAOYSA-N
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Description

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a dicyanopropanoyl group, and a methyl ester

Properties

IUPAC Name

methyl 2-(3,3-dicyanopropanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-17-11(16)8-2-3-18-10(8)14-9(15)4-7(5-12)6-13/h2-3,7H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYIAIYVVQKTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with methyl chloroformate to form methyl thiophene-3-carboxylate. This intermediate is then reacted with 3,3-dicyanopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be performed.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Thiophene-3-carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrile groups and thiophene ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-cyanopropanoyl)amino]-3-thiophenecarboxylate
  • Methyl 2-[(3,3-dicyanopropanoyl)amino]-4-thiophenecarboxylate
  • Ethyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate

Uniqueness

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate is unique due to the presence of two nitrile groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate

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